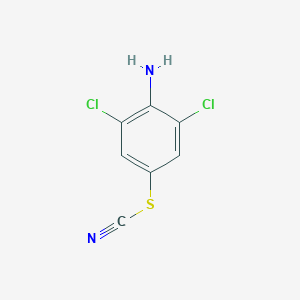

1,2,3,5-Tetradeuteriobenceno

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzene derivatives, such as those related to (1,2,3,5-2H4)Benzene, involves complex chemical processes. For instance, the synthesis of related compounds like trisubstituted benzene derivatives has been reported using various catalytic systems and under different reaction conditions, highlighting the intricate methods required to modify benzene cores for different applications (Beckmann, Rüttinger, & Schwich, 2008).

Molecular Structure Analysis

Benzene derivatives, including the one , exhibit fascinating molecular structures that have been extensively studied. Research shows that these structures can be characterized using advanced techniques like X-ray diffraction, providing detailed insights into their geometrical configuration and molecular bonding (Jones, Kuś, & Dix, 2012).

Chemical Reactions and Properties

Benzene and its derivatives are known for participating in a variety of chemical reactions. These compounds can undergo processes such as substitution reactions, where different groups replace hydrogen atoms on the benzene ring, leading to a wide array of chemical properties and functionalities. The specific reactions and properties would depend on the substituents attached to the benzene core (Zhang Qin-chun, 2008).

Physical Properties Analysis

The physical properties of benzene derivatives, such as melting point, boiling point, and solubility, are crucial for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the benzene ring. Detailed studies and analyses provide valuable information for the utilization and handling of these compounds (Sun et al., 2010).

Chemical Properties Analysis

The chemical properties of (1,2,3,5-2H4)Benzene and related derivatives are determined by their molecular structure and the electronic configuration of the benzene ring. These properties include reactivity, acidity, and the ability to form complexes with other molecules. Understanding these chemical properties is essential for predicting the behavior of these compounds in various chemical environments and reactions (Habib, Sanchiz, & Janiak, 2008).

Aplicaciones Científicas De Investigación

2H4 ^2H_4 2H4

)Benceno o Benceno-1,2,4,5-d4, centrándose en seis aplicaciones distintas:Espectroscopia

1,2,3,5-Tetradeuteriobenceno: se utiliza ampliamente en espectroscopia de RMN debido a su naturaleza deuterada. La sustitución de los átomos de hidrógeno por deuterio reduce la interferencia de la señal de RMN, proporcionando resultados más claros para el análisis estructural y los estudios de dinámica molecular .

Ciencia de Materiales

En la ciencia de materiales, este compuesto sirve como disolvente deuterado o materia prima para la síntesis de compuestos deuterados más complejos. Su etiquetado isotópico estable es crucial para estudiar los mecanismos de reacción y los comportamientos de los materiales en diversas condiciones .

Investigación Farmacéutica

Investigación farmacéutica: utiliza this compound para el diseño de fármacos y estudios metabólicos. Ayuda a rastrear la vía del metabolismo de los fármacos y comprender la interacción de los productos farmacéuticos dentro de los sistemas biológicos .

Estudios Ambientales

Este compuesto juega un papel en los estudios ambientales donde se utiliza en evaluaciones toxicológicas y trazabilidad ambiental. Ayuda a comprender la distribución y el impacto ambiental de los contaminantes relacionados con el benceno .

Síntesis Química

Por último, en la síntesis química, this compound se emplea en la preparación de derivados deuterados de compuestos aromáticos. Estos derivados son fundamentales para estudiar la cinética de reacción y los procesos de catálisis .

Mecanismo De Acción

Target of Action

This compound, also known as Benzene-1,2,4,5-d4 or (1,2,3,5-~2~H_4_)Benzene, is a deuterated derivative of benzene . As such, it may interact with similar biological targets as benzene, but the specific targets and their roles are currently unknown.

Mode of Action

It is known that benzene and its derivatives can interact with various biological molecules, potentially altering their function

Biochemical Pathways

A study on the catabolism of aromatic compounds in fungi has identified a new 1,2,3,5-tetrahydroxybenzene central pathway

Pharmacokinetics

The compound has a boiling point of 80°C and a density of 0.919 g/mL at 25°C . These properties may influence its bioavailability, but further studies are needed to fully understand its pharmacokinetics.

Action Environment

The action, efficacy, and stability of 1,2,3,5-tetradeuteriobenzene may be influenced by various environmental factors. For instance, its physical properties, such as boiling point and density, suggest that it may be volatile and could potentially evaporate in certain conditions . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,2,3,5-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1)[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584343 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14941-52-7 | |

| Record name | (1,2,3,5-~2~H_4_)Benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14941-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does deuterium substitution in Benzene-1,2,4,5-d4 influence the Jahn-Teller distortion of its cation radical?

A1: The study reveals that replacing specific hydrogen atoms with deuterium in Benzene-1,2,4,5-d4 leads to a distinct distortion pattern in its cation radical. The presence of deuterium atoms affects the electron distribution within the molecule. [] This results in the undeuterated C–H bonds preferentially occupying positions with higher spin density in the distorted structure. Interestingly, this distortion consistently leads to a ground state with 2B2g symmetry in D2h point group, irrespective of the deuterium substitution pattern. [] This highlights a unique structure-property relationship governed by isotopic substitution in this aromatic system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

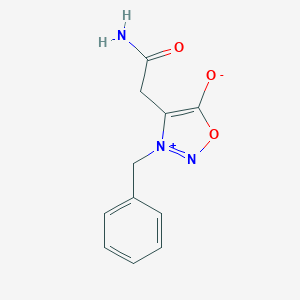

![3-Nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B83876.png)

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

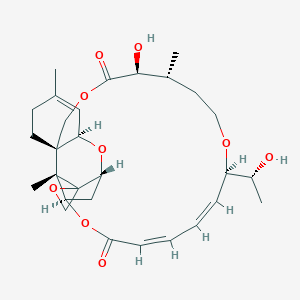

![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)